Product packaging for Alkyne hydrazide(Cat. No.:)

Alkyne hydrazide

Cat. No.: B1192145
M. Wt: 162.62
InChI Key: PJHKOXIWLQFVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alkyne hydrazide is a versatile bifunctional reagent featuring a terminal hydrazide group and a propargyl group, making it a powerful tool for chemical biology and proteomics research . The hydrazide group selectively reacts with aldehydes and other reactive carbonyl compounds to form a stable hydrazone bond . In biological systems, this reaction is particularly valuable for labeling and detecting carbonyl-containing molecules, which are key indicators of oxidative stress . The alkyne moiety, a propargyl group, enables downstream conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as Click Chemistry . This two-step functionality allows researchers to tag biomolecules of interest; first, the hydrazide group targets carbonyls, and then the alkyne serves as a handle for attachment of fluorescent dyes, biotin for enrichment, or other probes via a reaction with an azide . This makes this compound essential for profiling and visualizing carbonyl-modified biomolecules. Hydrazides are recognized as powerful tools in medicinal chemistry for synthesizing a plethora of novel compounds with a broad range of biological activities . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C6H11ClN2O

Molecular Weight

162.62

IUPAC Name

N/A

InChI

InChI=1S/C6H10N2O.ClH/c1-2-3-4-5-6(9)8-7;/h1H,3-5,7H2,(H,8,9);1H

InChI Key

PJHKOXIWLQFVMB-UHFFFAOYSA-N

SMILES

C#CCCCC(N[NH3+])=O.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Synthetic Methodologies for Alkyne Hydrazides and Analogues

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful methods for the formation of carbon-nitrogen and carbon-carbon bonds, providing access to alkyne hydrazides and related structures under often milder conditions and with greater control over selectivity.

Copper catalysis plays a significant role in the formation of C-N bonds involving sp-hybridized carbons, offering a route to structures like ynamides and ynehydrazides. A copper-catalyzed method for the direct N-alkynylation of amides has been developed, leading to the synthesis of chiral ynamides. nih.govorganic-chemistry.org This approach involves the coupling of amides with alkynyl bromides catalyzed by copper species like CuCN. organic-chemistry.org

More directly relevant to ynehydrazides, a catalytic method for preparing ynehydrazides from terminal alkynes and dialkyl azodicarboxylates using a copper catalyst has been described. researchgate.net This protocol utilizes inexpensive copper catalysts in combination with a weak base and offers advantages such as high sustainability, good practicality, broad substrate scope, and wide functional group tolerance. researchgate.netorganic-chemistry.org

Research highlights for copper-catalyzed C-N bond formation for ynehydrazides:

Copper-catalyzed alkynylation of azadipeptides using ethynylbenziodoxolone (EBX) reagents can yield non-symmetrical ynehydrazides. nih.govchemrxiv.org This transformation is compatible with various functional groups found in amino acids. nih.govchemrxiv.org

Here is a summary of a copper-catalyzed ynehydrazide synthesis:

Reactant 1Reactant 2CatalystProductYield RangeRef.
Terminal AlkyneDialkyl azodicarboxylateCopperYnehydrazide- researchgate.netorganic-chemistry.org
AzadipeptideEBX reagentCopperYnehydrazide25-97% nih.govchemrxiv.org

Copper-mediated oxidative C-H/N-H activation has emerged as a powerful tool for the functionalization of organic molecules. beilstein-journals.orgx-mol.netbeilstein-archives.org This approach can be utilized for the efficient assembly of structures involving hydrazide auxiliaries and terminal alkynes.

An efficient copper-mediated oxidative C-H alkynylation of benzhydrazides with terminal alkynes has been reported. beilstein-journals.orgx-mol.netbeilstein-archives.orgnih.govresearchgate.net This method can involve a removable N-2-pyridylhydrazide auxiliary, enabling domino C-H/N-H functionalization. beilstein-journals.orgx-mol.netbeilstein-archives.orgnih.gov The approach demonstrates good functional group compatibility and substrate scope, providing access to highly functionalized isoindolin-1-ones. beilstein-journals.orgx-mol.netbeilstein-archives.orgnih.gov The reaction typically involves a copper catalyst, a base, and an oxidant in a suitable solvent. beilstein-journals.org

Detailed research findings on this method include:

Optimization studies have identified conditions such as the use of Cu(OAc)₂ as the copper source, Na₂CO₃ as the base, and DMSO as the solvent at elevated temperatures (e.g., 90 °C) for efficient ortho-selective C-H activation. beilstein-journals.org

The method is not limited to terminal alkynes; alkynylcarboxylic acids can also serve as viable substrates, leading to products via a tandem decarboxylative C-H/C-C sequence. beilstein-journals.org

The removable N-2-pyridylhydrazide group allows for the cleavage of the auxiliary after the desired functionalization. beilstein-journals.org

A general scheme for this process involves a hydrazide reacting with a terminal alkyne under copper catalysis and oxidative conditions to form a functionalized product. beilstein-journals.orgx-mol.netbeilstein-archives.orgnih.govresearchgate.net

Reactant 1Reactant 2CatalystConditionsProductRef.
BenzhydrazideTerminal AlkyneCopperOxidative conditionsFunctionalized product (e.g., isoindolin-1-one) beilstein-journals.orgx-mol.netbeilstein-archives.orgnih.gov

Palladium-Catalyzed Reactions Involving Hydrazines and Alkynes

Palladium catalysis has emerged as a powerful tool for the construction of C-N bonds, and its application extends to reactions involving hydrazines and alkynes. While direct palladium-catalyzed coupling specifically yielding alkyne hydrazides (with the hydrazide attached directly to the alkyne carbon) is less commonly reported compared to other nitrogenous compounds, palladium catalysis is involved in related transformations that can lead to alkyne-containing systems or utilize hydrazones (derived from hydrazines) as coupling partners.

One relevant palladium-catalyzed transformation involves the formal hydroalkylation of aryl-substituted alkynes with hydrazones. This reaction, which utilizes hydrazones generated in situ from aldehydes, proceeds with high regio- and stereoselectivity to form (Z)-alkenes. researchgate.netnih.gov Hydrazones act as both alkylation reagents and hydrogen donors in this process. researchgate.netnih.gov The reaction is compatible with a broad spectrum of functional groups, including hydroxyl, ester, ketone, nitrile, boronic ester, amine, and halide functionalities. researchgate.netnih.gov Mechanistic investigations suggest the involvement of palladium-hydride intermediates. researchgate.netnih.gov While this method results in alkenes rather than alkynes, it highlights the utility of palladium in coupling alkynes with hydrazine-derived species.

Another area where palladium catalysis intersects with hydrazine (B178648) chemistry is in C-N bond coupling reactions for the synthesis of substituted hydrazines, which could potentially be precursors to alkyne hydrazides. For instance, palladium-catalyzed C-N bond coupling between arylhydrazines and aryl tosylates has been developed for the synthesis of unsymmetrical N,N-diarylhydrazines. researchgate.net This method employs a catalyst system of Pd(TFA)2 in conjunction with a specific phosphine (B1218219) ligand, achieving good to excellent yields and functional group compatibility. researchgate.net

Ruthenium-Catalyzed Hydroamidation for Enehydrazides

Ruthenium catalysis offers an alternative strategy for the synthesis of nitrogen-containing alkene systems, such as enehydrazides. Ruthenium-catalyzed hydroamidation of alkynes with amides is a known method for the stereoselective synthesis of enamides. researchgate.netorganic-chemistry.org While the direct hydroamidation of alkynes with hydrazides to form enehydrazides is less extensively documented, related ruthenium-catalyzed hydroamidation reactions provide a basis for understanding this potential transformation.

A ruthenium-catalyzed anti-Markovnikov hydroamidation of vinylarenes with secondary aliphatic and benzylic amines has been reported. nih.gov This reaction utilizes a catalyst system comprising Ru(cod)(2-methylallyl)2, a phosphine ligand, and triflic acid, achieving high regioselectivity. nih.gov Although this example focuses on amines and alkenes, it demonstrates the capability of ruthenium catalysts to promote hydroamidation reactions.

More directly relevant is the ruthenium-catalyzed hydroamidation of terminal alkynes with primary amides, which yields Z-configured secondary enamides with high stereoselectivity. researchgate.netorganic-chemistry.org This process involves a catalyst system generated in situ from bis(2-methallyl)(cycloocta-1,5-diene)ruthenium(II), 1,4-bis(dicyclohexylphosphino)butane, and ytterbium triflate. researchgate.netorganic-chemistry.org The reaction proceeds via anti-Markovnikov addition. researchgate.netorganic-chemistry.org While primary amides are used as the nitrogen source, this methodology could potentially be adapted for the synthesis of enehydrazides by employing appropriate hydrazide substrates. The stereoselectivity observed in these reactions is noteworthy, providing access to specific alkene isomers that might be challenging to obtain otherwise. researchgate.netorganic-chemistry.org

Electrochemically Driven Synthesis of Alkyne Hydrazide Derivatives

Electrochemical methods have gained prominence in organic synthesis due to their inherent sustainability and ability to enable unique reactivity pathways. The application of electrochemistry to the synthesis of this compound derivatives, particularly through oxidative cross-coupling and C-H/N-H activation, represents a growing area of research.

Electro-Oxidative Cross-Coupling of Terminal Alkynes with Sulfonyl Hydrazides

Electro-oxidative cross-coupling reactions provide a metal- and oxidant-free approach for the formation of new bonds. The electrochemical oxidative cross-coupling between terminal alkynes and sulfonyl hydrazides has been developed for the synthesis of alkynyl sulfones. researchgate.netuniroma1.itacs.org This method utilizes an undivided cell setup with an electrolyte such as tetrabutylammonium (B224687) iodide, which can also act as a redox medium. researchgate.netuniroma1.it The reaction exhibits high atom efficiency and functional group tolerance. researchgate.net

While this specific reaction yields alkynyl sulfones rather than alkyne hydrazides, it demonstrates the feasibility of electrochemically coupling terminal alkynes with sulfonyl hydrazides. Sulfonyl hydrazides can act as radical precursors under electrochemical conditions, undergoing oxidation to generate sulfonyl radicals. acs.orgnih.gov These radicals can then participate in addition reactions with alkynes. acs.orgresearchgate.net The mechanism often involves the addition of a sulfonyl radical to the alkyne, followed by oxidation of the resulting alkenyl radical and subsequent reactions. researchgate.net

Further research into modifying the reaction conditions, electrodes, and electrolytes could potentially steer the reactivity towards the formation of this compound derivatives or related structures by influencing the fate of the intermediates or utilizing different types of hydrazides.

Electrochemical C-H/N-H Activation with Cobalt Catalysis

Electrochemical C-H/N-H activation catalyzed by earth-abundant metals like cobalt offers a sustainable route to construct C-N bonds. This approach has been successfully applied to the annulation of alkynes with various nitrogen sources, including those derived from hydrazides.

Cobalt-catalyzed electrochemical oxidative C-H/N-H activation has been developed for the [4+2] annulation of internal alkynes with nitrogen-containing compounds, including those featuring hydrazide directing groups. chim.itrsc.orgnih.gov This method operates under mild conditions at room temperature using an undivided cell setup. chim.itnih.gov A key advantage is the avoidance of external chemical oxidants, with hydrogen often being the sole byproduct. chim.it

The use of electro-removable traceless hydrazides as directing groups has been explored in cobalt-catalyzed electro-oxidative C-H/N-H activation with internal alkynes. rsc.orgnih.gov This strategy allows for the efficient construction of annulated products, and the hydrazide directing group can be cleaved electrochemically after the reaction. rsc.orgnih.gov The mechanism typically involves a C-H cobaltation step followed by alkyne migratory insertion. nih.gov

While these reactions often lead to cyclic products (e.g., isoquinolones) through annulation, the fundamental C-H/N-H activation and coupling with alkynes catalyzed by cobalt under electrochemical conditions demonstrate the potential for synthesizing alkyne-containing nitrogenous compounds, including potentially this compound derivatives, by appropriate substrate design.

Regioselective and Stereoselective Synthesis of this compound Scaffolds

Achieving high levels of regioselectivity and stereoselectivity is paramount in organic synthesis, particularly when constructing complex molecular scaffolds like alkyne hydrazides. While the previously discussed methods touch upon selectivity, this section specifically addresses strategies employed to control the positional and spatial outcome of reactions leading to this compound structures or related compounds.

In palladium-catalyzed hydroalkylation of aryl-substituted alkynes with hydrazones, high regio- and stereoselectivity are observed, leading specifically to (Z)-alkenes. researchgate.netnih.gov This selectivity is attributed to the proposed palladium-hydride intermediates and the reaction pathway. researchgate.netnih.gov

Ruthenium-catalyzed hydroamidation of terminal alkynes with primary amides demonstrates high (Z)-stereoselectivity in the formation of secondary enamides. researchgate.netorganic-chemistry.org The catalyst system and reaction conditions are crucial for controlling this stereochemical outcome. researchgate.netorganic-chemistry.org

In electrochemical methods, regioselectivity is also a key consideration. For instance, in the electro-oxidative difunctionalization of internal and terminal alkynes with sulfonyl hydrazides to synthesize β-keto sulfones, the addition of sulfonyl radicals to the alkyne exhibits regioselectivity. researchgate.net Similarly, in radical cascade cyclizations of alkyne-tethered cyclohexadienones with sulfonyl hydrazides, high regio- and diastereoselectivity have been achieved under visible-light catalysis mediated by silver. acs.org This reaction involves the selective attack of a sulfonyl radical to the alkyne. acs.org

Cobalt-catalyzed electrochemical C-H/N-H activation with unsymmetrically substituted internal alkynes has shown high levels of regioselectivity in the annulation products. nih.govgoettingen-research-online.de The directing group plays a crucial role in controlling the site of C-H activation and subsequent alkyne insertion. nih.gov

Advanced Reaction Chemistry of Alkyne Hydrazides

Hydrohydrazination and Related Addition Reactions

Hydrohydrazination, the formal addition of an N-H bond of a hydrazine (B178648) or hydrazide across a carbon-carbon multiple bond, is a key reaction involving alkyne hydrazides. This transformation can lead to the formation of hydrazones or other nitrogen-containing products, depending on the specific reaction conditions and the structure of the alkyne hydrazide.

Intermolecular Hydrohydrazination of Alkynes with Disubstituted Hydrazines

Intermolecular hydrohydrazination of alkynes with 1,1-disubstituted hydrazines has been reported. This reaction, often catalyzed by transition metals, allows for the addition of the hydrazine N-H bond across the alkyne, yielding hydrazone products. The scope of this reaction can include both terminal and some internal alkynes. nih.govresearchgate.net Early examples of this transformation were reported using titanium catalysts. nih.govmsu.edu

Intramolecular Hydrohydrazination and Cyclization Pathways

Alkyne hydrazides can undergo intramolecular hydrohydrazination, where the hydrazide moiety adds to the alkyne within the same molecule, leading to cyclization. This process is a valuable method for the construction of nitrogen-containing heterocycles. The regioselectivity of the cyclization (e.g., 5-exo or 6-endo) depends on the tether length between the alkyne and the hydrazide, as well as the reaction conditions and catalyst employed. For instance, intramolecular hydrohydrazination of alkene-tethered hydrazides has been explored for the synthesis of cyclic N-amino lactams. capes.gov.br Tandem reactions involving N′-(2-alkynylbenzylidene)hydrazides and alkynes, catalyzed by silver, have been shown to generate fused 1,2-dihydroisoquinolines through a sequence that likely involves cyclization and alkyne addition. rsc.orgrsc.org

Metal-Catalyzed Hydrohydrazination Processes

Transition metal catalysis plays a crucial role in facilitating the hydrohydrazination of alkynes with hydrazides, often providing improved efficiency, selectivity, and milder reaction conditions compared to uncatalyzed or metal-free methods. Various metals have been explored for this transformation.

Titanium-Catalyzed Hydrohydrazination

Titanium complexes have been investigated as catalysts for the hydrohydrazination of alkynes with hydrazines. Early work demonstrated titanium-catalyzed intermolecular hydrohydrazination of alkynes with 1,1-disubstituted hydrazines, yielding hydrazones. nih.govmsu.edu More recent studies have focused on developing titanium catalysts for hydrohydrazination with monosubstituted hydrazines, which can lead to the formation of hydrazones and, under certain conditions, facilitate one-pot Fischer indole (B1671886) cyclizations. acs.orgresearchgate.net The mechanism for titanium-catalyzed hydrohydrazination is proposed to involve an N-aminoazatitanacyclobutene intermediate formed by a [2+2] cycloaddition between a Ti hydrazido(2-) species and the alkyne. This intermediate can then undergo protonolysis to yield the hydrazone product. chemrxiv.orgnih.gov

Gold-Catalyzed Hydrohydrazidation

Gold catalysis has emerged as a powerful tool for the hydrohydrazidation of terminal alkynes with hydrazides, providing access to keto-N-acylhydrazones. acs.orgaminer.cn Gold(I) complexes, including those with acyclic aminooxy carbene ligands, have proven effective in catalyzing this reaction under mild conditions. nih.govx-mol.netacs.org The gold-catalyzed hydrohydrazidation is typically facile and exhibits good functional group tolerance. acs.org Mechanistic studies suggest that the catalysis proceeds via alkyne coordination to the gold catalyst, followed by an intermolecular hydrazide-assisted proton relay step. nih.govacs.org Heterogeneous gold(I) catalysts immobilized on supports like MCM-41 have also been developed for the hydrohydrazidation of terminal alkynes, offering advantages in terms of catalyst recovery and recyclability. bohrium.combohrium.com

A representative example of gold-catalyzed hydrohydrazidation involves the reaction of terminal alkynes with hydrazides in the presence of a gold(I) catalyst, such as Ph3PAuNTf2. acs.org This reaction typically yields keto-N-acylhydrazones in good to excellent yields. acs.orgbohrium.com

Table 1: Selected Examples of Gold-Catalyzed Hydrohydrazidation of Terminal Alkynes

Alkyne SubstrateHydrazide SubstrateGold CatalystConditionsProduct (Keto-N-acylhydrazone)Yield (%)Ref.
Terminal AlkyneVarious HydrazidesPh3PAuNTf2Chlorobenzene, 60 °CSubstituted Keto-N-acylhydrazones66-99 acs.org
Terminal AlkyneVarious Hydrazides[Ph2P-MCM-41-AuNTf2]Chlorobenzene, 60 °CSubstituted Keto-N-acylhydrazonesGood to excellent bohrium.com
Terminal AlkyneVarious Hydrazides(AAOC)AuCl complexesVarious conditionsHydrazonesNot specified nih.govx-mol.netacs.org
Nickel-Catalyzed Intermolecular Alkyne Hydrohydrazonation

Nickel catalysis has been explored for the intermolecular hydrohydrazonation of internal alkynes with NH2-hydrazones, leading to the synthesis of ketazines. chemrxiv.orgchemrxiv.orgresearchgate.net A catalytic system involving [Ni(cod)2] as a Ni(0) precatalyst and an N-heterocyclic carbene (NHC) ligand, such as IPr, has been reported to promote this transformation under mild conditions. chemrxiv.orgchemrxiv.orgresearchgate.net Stoichiometric reactions have provided insights into the mechanism, suggesting a catalytic cycle that involves C-N bond formation via alkyne insertion into a Ni-N linkage of Ni(II) hydrazonato intermediates. chemrxiv.orgchemrxiv.orgresearchgate.net

Table 2: Selected Example of Nickel-Catalyzed Intermolecular Alkyne Hydrohydrazonation

Alkyne SubstrateHydrazone SubstrateNickel Catalyst SystemConditionsProduct (Ketazine)Yield (%)Ref.
DiphenylacetyleneBenzophenone hydrazone[Ni(cod)2] / IPrToluene, 80 °CKetazine product81 chemrxiv.org

Cycloaddition Reactions

Cycloaddition reactions involving alkyne hydrazides are powerful methods for the construction of various cyclic systems, including important heterocycles. The inherent reactivity of the alkyne and the nucleophilic nature of the hydrazide nitrogen atoms contribute to their utility in these transformations.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Chemical Conjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example of "click chemistry" and is widely applied in chemical conjugation, including bioconjugation. researchgate.netnih.govresearchgate.netmdpi.com This reaction involves the regioselective coupling of a terminal alkyne with an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. nih.govresearchgate.net Alkyne hydrazides, possessing a terminal alkyne group, can readily participate in CuAAC reactions with azide-containing molecules. broadpharm.com This allows for the efficient and reliable formation of a stable triazole linkage, connecting the this compound to a wide range of substrates, including biomolecules. researchgate.netnih.govmdpi.combroadpharm.comlumiprobe.com

The CuAAC reaction is favored for its high efficiency, excellent yields, and tolerance of various functional groups, and it can often be performed under mild conditions, including in aqueous environments. researchgate.netnih.govresearchgate.net These characteristics make it particularly suitable for conjugating sensitive molecules. The active catalytic species is Cu(I), which is often generated in situ from Cu(II) salts in the presence of a reducing agent like sodium ascorbate (B8700270). nih.gov While sodium ascorbate is common, other reducing agents, including hydrazine, have also been successfully employed. nih.gov The resulting triazole ring is a stable heterocycle, often utilized as a bioisosteric replacement for an amide bond due to its similar electronic properties and stability under various biological conditions. nih.gov

Alkyne hydrazides serve as bifunctional linker reagents, where the alkyne can engage in click chemistry with azides, while the hydrazide group can react with aldehydes or ketones to form hydrazone bonds. broadpharm.comlumiprobe.com This dual reactivity allows for orthogonal conjugation strategies, enabling the attachment of the this compound to one molecule via the hydrazide and subsequent click chemistry with an azide-tagged entity. broadpharm.comlumiprobe.com

Synthesis of Heterocycles via Cycloadditions (e.g., Pyrazoles, Triazoles, Isoquinolines, 1,3,4-Oxadiazoles)

Alkyne hydrazides and related hydrazide derivatives are valuable precursors for the synthesis of a diverse array of heterocycles through various cycloaddition and cyclocondensation reactions.

Pyrazoles can be synthesized from reactions involving hydrazines and compounds containing alkyne moieties or their equivalents. One classic approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org While not directly using alkyne hydrazides as starting materials in this specific method, the broader context of pyrazole (B372694) synthesis from hydrazines is relevant. Three-component reactions involving aldehydes, hydrazines, and terminal alkynes have also been reported for the synthesis of substituted pyrazoles. beilstein-journals.org Additionally, 1,3-dipolar cycloaddition reactions of azomethine imines, which can be generated from hydrazides, with alkynes or other dipolarophiles are effective routes to pyrazoles and fused pyrazole systems like pyrazolo[5,1-a]isoquinolines. beilstein-journals.orgrsc.orgacs.orgacs.orgmdpi.comcsic.es For instance, reactions of N′-(2-alkynylbenzylidene)hydrazides with alkynes in the presence of catalysts like silver triflate can yield fused 1,2-dihydroisoquinolines, which can be considered related to isoquinoline (B145761) synthesis. rsc.orgrsc.org A three-component reaction involving N′-(2-alkynylbenzylidene)hydrazide, an alkyne, and a sulfonyl azide, co-catalyzed by silver triflate and copper(I) bromide, provides access to 2-amino-H-pyrazolo[5,1-a]isoquinolines. acs.orgacs.org

Triazoles, particularly 1,2,3-triazoles, are commonly synthesized via azide-alkyne cycloadditions, as discussed in the context of CuAAC. nih.govresearchgate.netmdpi.comacs.orgnih.govresearchgate.net While alkyne hydrazides serve as alkyne components in CuAAC to form 1,4-disubstituted triazoles, other methods exist for triazole synthesis. For example, the copper-catalyzed cycloaddition of hydrazoic acid (generated in situ from sodium azide) with terminal alkynes affords 4-monosubstituted-1H-1,2,3-triazoles. acs.orgnih.gov

Isoquinolines and related fused systems can be synthesized through cascade reactions involving alkyne hydrazides or related hydrazone species. For instance, the reaction of N′-(2-alkynylbenzylidene)hydrazides with alkynes catalyzed by silver triflate leads to the formation of fused 1,2-dihydroisoquinolines. rsc.orgrsc.org Cobalt-catalyzed synthesis of isoquinolines via C-H coupling/cyclization with alkynes, directed by 2-hydrazinylpyridine, has also been reported. bohrium.com This highlights the role of hydrazide-based directing groups in facilitating the synthesis of isoquinoline scaffolds. bohrium.com

1,3,4-Oxadiazoles are another class of heterocycles that can be synthesized from hydrazide precursors. While direct reactions of alkyne hydrazides to form oxadiazoles (B1248032) containing the alkyne moiety within the ring are less commonly reported, acylhydrazides are key intermediates in various 1,3,4-oxadiazole (B1194373) synthesis methods. Reactions involving acylhydrazines and other reactants, such as alkyl amides or carboxylic acids and their derivatives, under various conditions (e.g., mediated by tetrabutylammonium (B224687) iodide or in the presence of coupling reagents) can yield 1,3,4-oxadiazole derivatives. sioc-journal.cnorganic-chemistry.orgrsc.orgresearchgate.net Some methods involve the cyclodehydration of diacylhydrazine intermediates, which can be formed from hydrazides and acylating agents. researchgate.net

C-H/N-H Activation and Functionalization

C-H and N-H activation strategies provide powerful avenues for directly functionalizing organic molecules, and alkyne hydrazides can participate in or facilitate such transformations, particularly when combined with transition metal catalysis.

Transition Metal-Promoted Oxidative C-H Alkynylation

Transition metal-catalyzed oxidative C-H activation has emerged as an efficient method for forming C-C bonds, including C-alkyne bonds. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netbeilstein-journals.org Alkyne hydrazides or related hydrazide derivatives can be involved in these reactions, either as substrates undergoing functionalization or as directing groups that guide the metal catalyst to a specific C-H bond. Copper-mediated oxidative C-H alkynylation of benzhydrazides with terminal alkynes has been achieved, leading to the formation of alkynylated products. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netbeilstein-journals.org These reactions often involve a catalytic cycle where a transition metal facilitates the cleavage of a C-H bond, followed by coupling with the alkyne partner. beilstein-journals.orgnih.gov Removable hydrazide auxiliaries can play a crucial role in directing the metal catalyst to the desired site of C-H activation, enabling regioselective functionalization. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net For instance, a heteroaromatic removable N-2-pyridylhydrazide has been shown to enable domino C-H/N-H functionalization in copper-mediated oxidative alkynylation, providing access to highly functionalized isoindolin-1-ones. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netbeilstein-journals.org

Directed C-H Activation Strategies Using Hydrazide Auxiliaries

Hydrazide groups can serve as effective directing auxiliaries in transition metal-catalyzed C-H activation reactions. bohrium.combeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net By coordinating to the metal catalyst, the hydrazide moiety brings the reactive C-H bond into proximity with the metal center, thereby promoting selective functionalization. This strategy has been successfully applied in various transformations, including oxidative C-H alkynylation and annulation reactions. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net For example, removable N-2-pyridylhydrazides have been utilized to direct copper-mediated oxidative C-H activations, leading to the synthesis of isoindolin-1-ones through cascade C-H alkynylation and intramolecular annulation. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.netbeilstein-journals.org The use of such directing groups allows for the efficient construction of complex heterocyclic structures with high regioselectivity. bohrium.combeilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net Cobalt-catalyzed C-H activation directed by 2-hydrazinylpyridine has also been explored for the synthesis of isoquinolines. bohrium.com The ability to remove the hydrazide directing group after the reaction is a significant advantage, allowing for further synthetic elaboration of the functionalized product. beilstein-journals.orgnih.govbeilstein-journals.orgbeilstein-archives.orgresearchgate.net

Insertion and Rearrangement Reactions

Alkyne hydrazides and metal hydrazido complexes derived from them can undergo insertion and rearrangement reactions, leading to the formation of new carbon-nitrogen and carbon-carbon bonds and the construction of various organic frameworks.

Studies on the reactions of titanium hydrazido compounds with alkynes have revealed interesting insertion and rearrangement pathways. nih.govacs.orgnih.gov These reactions can involve the cycloaddition of the alkyne to the metal-nitrogen double bond (M=Nα) of the hydrazide ligand, forming metallacyclobutenes. nih.govacs.org Subsequently, an Nα-Nβ insertion event can occur, which has been described as an intramolecular Nα atom migration within the metallacyclobutene ring. nih.govacs.org This process leads to the formation of vinyl imido compounds. acs.org The regiochemistry of the insertion can be influenced by substituents on the alkyne. acs.org These reactions represent the first examples of this type of insertion for metal hydrazides. acs.org

In the context of titanium-catalyzed alkyne diamination and hydrohydrazination, N-aminoazatitanacyclobutene intermediates are proposed. nih.gov These intermediates can undergo Nα-Nβ bond cleavage and rearrangement, triggered by the attack of the Ti-C bond on Nα, to form an azirine intermediate, followed by insertion to form a vinyl imido product. nih.gov This highlights the complex rearrangement pathways that can occur within metal-coordinated this compound systems.

Rearrangement reactions can also be observed in cycloaddition products derived from hydrazides and alkynes. For example, in the reaction of hydrazones with dimethyl acetylenedicarboxylate, fused dihydroisoquinolines can undergo rearrangement involving N-N homolysis under certain conditions. rsc.org This demonstrates that the products of cycloaddition reactions involving hydrazide-derived species and alkynes can be subject to further transformations, including rearrangements.

N(alpha)-N(beta) Insertion in Metal Hydrazido Compounds with Alkynes

Reactions involving metal hydrazido compounds and alkynes can lead to interesting insertion products. Studies on diamide-amine supported titanium hydrazides have shown that reaction with terminal and internal aryl alkynes can result in the formation of azatitanacyclobutenes via a [2+2] cycloaddition to the Ti=N(alpha) bond of the hydrazide ligand at room temperature. nih.govacs.org At higher temperatures or with specific catalyst structures, a net insertion into the N(alpha)-N(beta) bond of the hydrazide can occur, yielding vinyl imido compounds. nih.govacs.org This N(alpha)-N(beta) insertion is proposed to proceed through an intramolecular N(alpha) atom migration within the initially formed azatitanacyclobutenes. nih.govacs.org Electron-withdrawing groups on the alkyne can influence the regiochemistry of the initial cycloaddition and subsequent insertion. nih.govacs.org These reactions represent the first examples of N(alpha)-N(beta) insertion for metal hydrazides. nih.govacs.org

Alkyne Fragmentation and Recyclization Cascades

Alkyne hydrazides can undergo complex fragmentation and recyclization cascades, particularly in intramolecular reactions. The interaction between the alkyne moiety and adjacent functional groups, such as a hemiaminal derived from a carbonyl and guanidine, can lead to multiple reaction pathways. nsc.ru The polarization of the alkyne triple bond, influenced by substituents, can control the partitioning between different cyclization modes. nsc.ru These cascades can result in the formation of novel polycyclic aromatic amides or substituted analogues of natural products like Sampangine alkaloids. nsc.ru Anionic cyclizations of hydrazides of o-acetylenyl benzoic acids, for instance, can be directed towards different nitrogen heterocycles depending on conditions and alkyne substituents, involving competition between 5-exo and 6-endo cyclizations. acs.org The exothermicity of these anionic cyclizations increases significantly upon prototropic isomerization of intermediate carbanions to more stable N-anions. acs.org

Halosulfonylation and Related Addition Reactions

Halosulfonylation reactions of alkynes, which involve the addition of both a sulfonyl group and a halogen across the triple bond, can be effectively carried out using sulfonyl hydrazides as the sulfonyl source.

Iodosulfonylation of Alkynes with Sulfonyl Hydrazides

Iodosulfonylation of alkynes with sulfonyl hydrazides provides a stereoselective route to (E)-β-iodovinyl sulfones. This reaction can be achieved using molecular iodine and an oxidant like TBHP. rsc.org A catalyst-free and metal-free iodosulfonylation has also been developed using sulfonyl hydrazides, molecular iodine, under mild conditions in water, yielding products with excellent E selectivities. rsc.org Ultrasound irradiation has been shown to promote the iodosulfonylation of alkynes using sulfonyl hydrazides, potassium iodide, and hydrogen peroxide, leading to rapid and regioselective synthesis of (E)-β-iodovinyl sulfones at room temperature within minutes. organic-chemistry.orgthieme-connect.comthieme-connect.com Mechanistic studies suggest a sulfonyl radical intermediate is involved in these reactions. organic-chemistry.orgthieme-connect.com

Table 1: Iodosulfonylation of Alkynes with Sulfonyl Hydrazides under Ultrasound Irradiation thieme-connect.com

AlkyneSulfonyl HydrazideYield (%)
Alkyne 1aSulfonyl Hydrazide 2aGood to Excellent
Internal AlkyneSulfonyl Hydrazide 2a92-89
Alkyne 1aDifferent Sulfonyl HydrazidesExcellent

Note: Specific yields for Alkyne 1a with 2a and for different sulfonyl hydrazides with 1a were not provided as exact numerical values in the source snippet, only described qualitatively.

Bromosulfonylation and Chlorosulfonylation Pathways

Similar to iodosulfonylation, bromosulfonylation and chlorosulfonylation of alkynes can utilize sulfonyl hydrazides. Iron-mediated chlorosulfonylation of terminal (hetero)aromatic alkynes with arylsulfonyl hydrazides has been reported to yield (E)-chlorosulfonylvinylarenes with moderate to excellent yields. rsc.org Iron(III) bromide can mediate the preparation of (E)-β-bromovinyl sulfones from alkynes and sulfonyl hydrazides. rsc.orgscispace.com Generally, bromosulfonylation has shown relatively poorer reactivity compared to chlorosulfonylation, possibly due to differences in the abstraction of bromine versus chlorine by sulfonyl radicals. rsc.orgscispace.com The formation of both sulfonyl chloride and bromide by-products has been observed in these halosulfonylation reactions. rsc.orgscispace.com Sulfonyl chlorides and bromides can also be synthesized directly from sulfonyl hydrazides using N-halosuccinimides. mdpi.com

Multi-component Reactions Involving Alkyne Hydrazides

Alkyne hydrazides can participate in multi-component reactions, allowing for the convergent synthesis of complex molecules.

Iminohydrazination with Isonitriles and Alkynes

Iminohydrazination is a multi-component coupling reaction involving 1,1-disubstituted hydrazines, alkynes, and isonitriles, catalyzed by transition metal complexes, notably titanium complexes. msu.edurediris.esresearchgate.netresearchgate.net This reaction leads to the formation of hydrazones or related nitrogen-containing products. msu.edu Titanium pyrrolyl complexes have been found to be effective catalysts for the iminohydrazination of alkynes. rediris.es The reaction is applicable to both internal and terminal alkynes, as well as alkyl and aryl isonitriles and 1,1-disubstituted hydrazines. rediris.es Regioselectivity can be influenced by the catalyst structure. rediris.es A proposed mechanism involves the initial hydrohydrazination of the alkyne followed by reaction with the isonitrile. msu.edu

Table 2: Scope of Titanium-Catalyzed Iminohydrazination rediris.es

Alkyne TypeIsonitrile TypeHydrazine TypeTypical Yields
TerminalAlkylAlkyl/Aryl 1,1-disubstitutedBest Yields
InternalAlkylAlkyl/Aryl 1,1-disubstitutedApplicable
TerminalArylAlkyl/Aryl 1,1-disubstitutedApplicable
InternalArylAlkyl/Aryl 1,1-disubstitutedApplicable

Note: The source indicates that best yields were obtained with terminal alkynes and alkyl isonitriles, but specific numerical yields for all combinations were not provided in the snippet.

Three-Component Reactions for Complex Heterocycle Synthesis

Three-component reactions (3CRs) involving alkyne hydrazides have emerged as a powerful strategy for the synthesis of various nitrogen-containing heterocycles, including pyrazoles and fused pyrazole derivatives. These reactions typically involve the this compound reacting with two other distinct molecular partners in a single pot, leading to the formation of new bonds and the construction of the heterocyclic core.

One notable application of alkyne hydrazides in 3CRs is the synthesis of pyrazoles. Pyrazoles are five-membered nitrogen heterocycles found in many pharmaceuticals and natural products sioc-journal.cnorganic-chemistry.org. Several approaches exist for pyrazole synthesis via MCRs, often involving alkynes and hydrazine derivatives.

A specific example involves the reaction of N'-(2-alkynylbenzylidene)hydrazide with an alkyne and a sulfonyl azide to synthesize 2-amino-H-pyrazolo[5,1-a]isoquinolines. This transformation is co-catalyzed by silver triflate and copper(I) bromide, proceeding efficiently under mild conditions to yield the fused heterocycles in good to excellent yields acs.org.

Another strategy for pyrazole synthesis utilizes the in situ generation of reactive intermediates from alkyne hydrazides or related hydrazine derivatives. For instance, the reaction of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones can lead to polyfunctional pyrazoles in a one-pot, three-component coupling organic-chemistry.org. While not exclusively alkyne hydrazides, this highlights the utility of the hydrazone/hydrazine moiety in generating the pyrazole ring system in MCRs. Similarly, a three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine followed by cycloaddition with terminal alkynes organic-chemistry.org.

The synthesis of pyrazolo[1,2-a]pyridazine derivatives has also been achieved through a one-pot reaction involving maleic hydrazide, aromatic aldehydes, and malononitrile (B47326) under ultrasonication in water, catalyzed by triethanolamine. In this case, the maleic hydrazide component contributes to the formation of the pyrazole ring fused to a pyridazine (B1198779) mdpi.com.

Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions utilizing terminal alkynes with acyclic azomethine imines, generated in situ from aldehydes and hydrazides, have been reported for the synthesis of chiral pyrazolines and pyrazolidines. This reaction is catalyzed by a combination of Cu(I)/pybox and an axially chiral dicarboxylic acid cocatalyst acs.org. This demonstrates the role of hydrazides in generating the necessary dipole for cycloaddition reactions with alkynes.

The versatility of alkyne hydrazides and related hydrazine-containing compounds in 3CRs for heterocycle synthesis is evident in the diverse range of products accessible. These reactions often proceed through cascade sequences involving condensation, cycloaddition, and cyclization steps.

Below is a representative table summarizing some of the three-component reactions involving alkyne hydrazides or related hydrazine/hydrazide components for heterocycle synthesis discussed:

EntryAlkyne ComponentOther ComponentsCatalyst(s)Product ClassYield Range (%)Citation
1N'-(2-Alkynylbenzylidene)hydrazideAlkyne, Sulfonyl AzideAgOTf, CuBr2-Amino-H-pyrazolo[5,1-a]isoquinolinesGood to excellent acs.org
2Terminal AlkynesAldehydes, HydrazidesCu(I)/pybox, Dicarboxylic AcidPyrazolines, PyrazolidinesNot specified acs.org
3Maleic HydrazideAldehydes, MalononitrileTriethanolaminePyrazolo[1,2-a]pyridazinesNot specified mdpi.com

Mechanistic Investigations of Alkyne Hydrazide Transformations

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate energy landscapes of chemical reactions. These theoretical approaches provide deep insights into reaction mechanisms that are often difficult to obtain through experimental means alone.

DFT studies have been instrumental in clarifying the mechanistic pathways of alkyne hydrazide transformations, such as the gold(I)-catalyzed hydrohydrazination of terminal alkynes. In one detailed investigation, DFT calculations were employed to compare two plausible catalytic pathways: one initiated by the coordination of the hydrazide to the gold catalyst, and another initiated by the coordination of the alkyne. nih.gov

The calculations revealed that the alkyne coordination pathway is energetically more favorable. This pathway begins with the formation of an alkyne-gold π-complex, which then undergoes a nucleophilic attack by the hydrazide. A crucial subsequent step was identified as an intermolecular hydrazide-assisted proton relay, which was found to be more favorable than alternative water-assisted or direct proton transfer steps. nih.gov The energy profile diagram generated from these DFT studies illustrates the relative free energies of the intermediates and transition states for the competing pathways, providing a clear rationale for the observed reactivity. nih.gov

In other transformations, such as the silica-promoted intramolecular cyclization of propargyl-substituted isothiouronium salts (a reaction involving alkyne and amine/hydrazide-like moieties), DFT calculations have also been pivotal. These studies showed that the uncatalyzed reaction is not feasible, but the presence of a silica (B1680970) surface significantly lowers the activation barriers by acting as a proton shuttle, enabling the reaction to proceed under mild conditions. acs.org

Table 1: Comparison of Calculated Free Energy Barriers for Key Steps in this compound Transformations This table is interactive. Click on the headers to sort the data.

Reaction Type Key Mechanistic Step Computational Model Calculated Barrier (kcal/mol) Reference
Au(I)-Catalyzed Hydrohydrazination Water-Assisted Proton Transfer B3LYP-D3/def2-TZVP 19.8 nih.gov
Au(I)-Catalyzed Hydrohydrazination Intermolecular Hydrazide-Assisted Proton Transfer B3LYP-D3/def2-TZVP Lower than water-assisted nih.gov
Silica-Promoted Isothiouronium Cyclization C-N Bond Formation (Initial Cyclization) M06-2X/6+31+G(d,p) 18.3 acs.org
Silica-Promoted Isothiouronium Cyclization C-N Bond Formation (Allene Intermediate) M06-2X/6+31+G(d,p) 18.8 acs.org

A primary strength of DFT is its ability to model the geometry and energy of fleeting transition states and reactive intermediates. For the gold-catalyzed hydrohydrazination, calculations identified a key five-membered transition state for the water-assisted proton transfer step. nih.gov In this transition state, a water molecule concurrently accepts a proton from the nucleophilic nitrogen of the hydrazide and delivers it to the α-carbon of the gold-activated alkyne. nih.gov

Similarly, DFT studies on the silica-promoted cyclization reaction elucidated the structures of key intermediates stabilized by hydrogen bonding to the silica surface. acs.org The calculations also mapped out the transition states for the C-N bond-forming steps, revealing how the silica surface acts as a proton shuttle to facilitate the necessary proton transfers. For instance, the transition state for the initial cyclization (TSI−II·Si) features a significantly shorter forming C-N bond distance (1.95 Å) compared to the uncatalyzed model, corresponding to a substantially lower free energy barrier. acs.org The subsequent rate-determining cyclization of an allene (B1206475) intermediate proceeds through a transition state (TSIIIIV·Si) with a calculated barrier of 18.8 kcal/mol. acs.org These computational models provide a granular view of the bond-making and bond-breaking processes that define the reaction mechanism.

Experimental Mechanistic Elucidations

While computational studies offer powerful predictive insights, experimental validation is essential for confirming proposed mechanisms. Kinetic studies, isolation of intermediates, and spectroscopic analysis provide the empirical data needed to build a robust understanding of reaction pathways.

Experimental kinetic studies are crucial for identifying the rate-determining step (RDS) of a reaction. For many gold-catalyzed alkyne hydrofunctionalizations, the RDS can vary depending on the specific substrates and conditions. mdpi.com The main steps in the catalytic cycle are typically alkyne coordination, nucleophilic attack, and protonolysis of the resulting vinyl-gold intermediate. mdpi.com The protonolysis step is often rate-limiting, but if a weak nucleophile or a less reactive alkyne is used, the nucleophilic attack can become the RDS. mdpi.com

In the context of the gold-catalyzed hydrohydrazination of 4-ethynyltoluene (B1208493) with p-toluenesulfonyl hydrazide, DFT calculations identified the water-assisted proton transfer as the rate-determining step for that particular pathway, with a calculated energy penalty of 82.8 kJ/mol (19.8 kcal/mol). nih.gov However, specific experimental kinetic data, such as the determination of a rate law through the method of initial rates, remains a challenge for many complex catalytic cycles involving alkyne hydrazides. In a related Rh(III)-catalyzed annulation involving hydrazones and alkynes, mechanistic experiments focused on isolating intermediates rather than detailed kinetic analysis. nih.gov The development of methods for real-time reaction monitoring, such as in-situ NMR, may facilitate more detailed kinetic investigations in the future. ed.ac.uk

The direct isolation and characterization of catalytic intermediates provide unequivocal evidence for their role in a reaction mechanism. While often challenging due to their inherent instability, several key intermediates in transformations involving alkyne-hydrazide functionalities have been successfully identified.

In studies of gold(I)-catalyzed hydrohydrazination, mass spectrometry has provided strong evidence for the existence of catalytically active species. Both the initial solvent-coordinated gold complex, [(AAOC)Au(CH₃CN)]SbF₆, and the subsequent acetylene-bound species were detected, corroborating their presence in the proposed catalytic cycle. nih.gov

In a closely related rhodium(III)-catalyzed annulation of N-aminopyrrole-derived hydrazones with alkynes, researchers successfully isolated a key rhodacycle intermediate. nih.gov This intermediate was formed by treating the starting hydrazone with a stoichiometric amount of the rhodium precursor. The structure of the rhodacycle was unambiguously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Crucially, it was demonstrated that this isolated complex is a competent catalyst for the reaction, producing the final product in good yield and confirming its status as a true intermediate in the catalytic cycle. nih.gov Furthermore, the isolation of stable vinylgold complexes from other gold-catalyzed alkyne cyclizations lends strong support to their proposed role as key intermediates in reactions like hydrohydrazination. d-nb.inforesearchgate.net

Table 2: Examples of Characterized Intermediates in Alkyne/Hydrazone Transformations This table is interactive. Click on the headers to sort the data.

Reaction Type Intermediate Type Method of Characterization Role in Catalysis Reference
Au(I)-Catalyzed Hydrohydrazination Acetylene-bound Au(I) complex Mass Spectrometry Proposed catalytic species nih.gov
Rh(III)-Catalyzed Hydrazone-Alkyne Annulation Rhodacycle ¹H NMR, ¹³C NMR, HRMS Confirmed catalytic intermediate nih.gov
Au(I)-Catalyzed Alkyne Cyclization Vinylgold complex X-ray Crystallography, NMR Confirmed catalytic intermediate d-nb.info

Spectroscopic techniques are vital for characterizing the structures of both stable products and transient intermediates, thereby providing mechanistic insights. NMR spectroscopy is a particularly powerful tool in this regard.

In the mechanistic study of the Rh(III)-catalyzed hydrazone-alkyne annulation, 1D and 2D NMR techniques were essential for the structural elucidation of the isolated rhodacycle intermediate. nih.gov For example, ¹³C NMR spectroscopy showed characteristic ¹³C-Rh coupling, confirming the presence of two carbon-rhodium bonds. nih.gov This detailed structural information was critical for validating the proposed catalytic cycle, which involves sequential C-H activation steps to form the metallacycle.

While solid-state ¹⁵N NMR has not yet been reported for the direct mechanistic elucidation of this compound transformations, its potential is significant. The nitrogen atoms are central to the hydrazide and resulting hydrazone functionalities. ¹⁵N NMR is highly sensitive to the chemical environment of nitrogen and has been effectively used to study related phenomena, such as azo-hydrazone tautomerism in dyes. mdpi.com This suggests that advanced techniques like solid-state ¹⁵N NMR could be applied in the future to probe nitrogen-containing intermediates adsorbed on catalyst surfaces or to characterize key species in the solid state, offering deeper insights into the reaction mechanism. Isotopic labeling studies, often analyzed by NMR or mass spectrometry, also represent a powerful, though currently underexplored, avenue for tracking bond formations and elucidating reaction pathways in this class of reactions. acs.org

Catalyst Design and Mechanistic Implications

The rational design of catalysts is paramount in steering the outcomes of this compound transformations. Mechanistic understanding of how catalyst structure influences reactivity, selectivity, and efficiency is crucial for developing novel and improved synthetic methodologies. This section delves into the key aspects of catalyst design, including the roles of ligands and counteranions in metal-catalyzed systems, the mechanisms governing regiochemical and stereochemical control, and the emerging field of cooperative catalysis.

Role of Ligands and Counteranions in Metal-Catalyzed Systems

In metal-catalyzed transformations of alkynes, the ligand framework and the associated counteranions are not mere spectators but play integral roles in modulating the catalyst's performance. Their influence extends to catalyst stability, solubility, activity, and selectivity by directly participating in the catalytic cycle.

The electronic and steric properties of ligands profoundly impact the reactivity of the metal center. nih.govresearchgate.net Ligand flexibility and geometry are critical in the formation of key intermediates. nih.govresearchgate.net For instance, in group VI alkyne metathesis catalysts, the rigidity of the ligand scaffold has a considerable effect on the distortion and geometry required to achieve the putative metallacyclobutadiene intermediates. nih.gov The choice of metal, in conjunction with the ligand, also dictates the stability and identity of these intermediates. nih.govresearchgate.net Bifunctional ligands, which possess both a metal-binding site and a separate functional group capable of interacting with the substrate, can lead to significant rate enhancements. nih.gov These ligands can facilitate proton transfer steps or help to organize the transition state assembly, leading to rate increases of several orders of magnitude compared to analogous catalysts with monofunctional ligands. nih.gov

Counteranions can significantly influence the catalytic efficiency of metal-catalyzed reactions, a phenomenon particularly evident in processes involving cationic metal complexes. researchgate.net The coordinating ability and basicity of the counteranion can affect various stages of the catalytic cycle. researchgate.net Weakly coordinating and bulky counteranions, such as tetrakis(3,5-bis(trifluoromethyl)phenyl)borate ([BArF4]⁻), have been shown to dramatically enhance the catalytic efficiency of iron-catalyzed alkylzincation of alkynes. researchgate.net Mechanistic studies suggest that these counterions stabilize the active cationic Fe(II) species without competing with the alkyne substrate for coordination to the metal center. researchgate.net This stabilization of the active catalyst prevents off-cycle decomposition pathways and promotes the desired transformation. researchgate.net

Table 1: Influence of Ligands and Counteranions on Catalyst Performance in Alkyne Transformations
Catalyst SystemTransformationRole of Ligand/CounteranionObserved Effect
Group VI Alkylidynes with Podand LigandsAlkyne MetathesisLigand rigidity and sterics influence intermediate formation (metallacyclobutadiene vs. metallatetrahedrane). nih.govresearchgate.netDetermines the operative reaction mechanism and catalyst competency. nih.govresearchgate.net
Ru-Bifunctional CatalystsAlkyne HydrationBifunctional ligand with basic sites assists in proton transfer. nih.gov1,000–10,000 fold rate increase compared to catalysts without bifunctional ligands. nih.gov
Fe(II) complex with [BArF4]⁻Alkyne AlkylzincationWeakly coordinating bulky counteranion stabilizes the cationic Fe(II) active species. researchgate.netMarkedly enhanced catalytic efficiency and high turnover numbers (up to 32,900). researchgate.net

Regiochemical and Stereochemical Control Mechanisms

Controlling the regioselectivity (where new bonds form) and stereoselectivity (the 3D arrangement of atoms) is a central challenge in the functionalization of unsymmetrical alkynes. The design of the catalyst and the choice of reaction conditions are critical in dictating these outcomes.

Regioselectivity in alkyne transformations is often governed by a combination of electronic and steric factors. youtube.com For instance, in the hydration of terminal alkynes, Markovnikov addition is typically observed with mercury-based catalysts, where the reaction proceeds through a vinyl carbocation-like intermediate that is stabilized at the more substituted carbon. youtube.comlibretexts.org Conversely, anti-Markovnikov selectivity can be achieved through hydroboration-oxidation, where the boron atom, acting as the electrophile, adds to the less sterically hindered carbon. youtube.com In copper-catalyzed transformations, the regioselectivity is often dictated by the addition of a Cu-H or Cu-B species to the alkyne, which generates a regiodefined alkenylcopper intermediate. rsc.org Furthermore, directing groups on the alkyne substrate can be employed to override inherent electronic and steric biases, forcing the reaction to occur at a specific position. researchgate.net

Stereochemical control , particularly achieving selective syn- or anti-addition across the alkyne, is crucial for defining the geometry of the resulting alkene product. rsc.org Many catalytic hydrofunctionalizations of alkynes proceed via a syn-addition mechanism. acs.org However, developing strategies to reverse this intrinsic selectivity to achieve anti-addition is a significant area of research. acs.org The stereochemical outcome can be determined by various factors within the catalytic cycle. For example, in the dimerization of terminal alkynes activated by a heterobimetallic Zr/Co complex, the stereoselectivity between E-, Z-, and gem-isomers is determined by the C-C coupling mode of the two alkyne units and the sequence of C-C coupling and hydrogen migration in the final reductive elimination step. nih.gov In some systems, the initial product of a cis-hydrometallation can undergo subsequent light-mediated geometric isomerization to yield the formal anti-addition product. researchgate.net

Table 2: Mechanisms for Regio- and Stereochemical Control in Alkyne Transformations
TransformationCatalyst/ReagentControl MechanismOutcome
Alkyne HydrationOxymercuriationElectronic: Formation of the more stable vinyl carbocation-like intermediate. youtube.comlibretexts.orgMarkovnikov Regioselectivity. youtube.com
Alkyne HydrationHydroboration-OxidationSteric: Boron adds to the less sterically hindered carbon. youtube.comAnti-Markovnikov Regioselectivity. youtube.com
Alkyne HydroarylationPalladiumInherent syn-carbometalation of the triple bond. acs.orgTypically results in syn-hydroarylation products. acs.org
Terminal Alkyne DimerizationZr/Co Heterobimetallic ComplexSequence of C-C coupling and hydrogen migration during reductive elimination. nih.govDetermines E/Z stereoselectivity. nih.gov
Alkyne HydrozirconationSchwartz Reagent (Cp₂ZrHCl) followed by photoisomerizationInitial cis-hydrometallation followed by light-mediated E/Z isomerization. researchgate.netFormal anti-hydrozirconation. researchgate.net

Cooperative Catalysis and Synergistic Effects

Cooperative catalysis represents a sophisticated strategy where multiple catalysts or different active sites within a single catalyst work in concert to achieve a chemical transformation that is not possible or is inefficient with a single catalytic entity. ethz.ch This approach often leads to enhanced reactivity, selectivity, and novel reaction pathways through synergistic effects.

Bimetallic complexes, where two different metal centers are held in close proximity, are particularly effective for cooperative catalysis. acs.org In the silylformylation of alkynes catalyzed by a Co-Rh mixed-metal cluster, a synergistic effect was elucidated where the rhodium center is involved in the major bond-forming events, while the cobalt center helps to anchor the organic substrate and suppress side reactions. Similarly, heterobimetallic complexes can exhibit unique reactivity that surpasses their monometallic counterparts. nih.govacs.org The challenge in these systems is to understand the specific role of each metal and the origin of the cooperative effect to enable rational catalyst design. acs.org Metal-ligand cooperation is another form of synergistic catalysis where the ligand is not passive but actively participates in bond activation, often through aromatization-dearomatization cycles. mdpi.com

Table 3: Examples of Cooperative Catalysis in Alkyne Transformations
Catalytic SystemTransformationSynergistic Mechanism
Palladium and GoldAlkyne FunctionalizationSimultaneous activation of the triple bond by two different metals. Gold pre-activates the terminal alkyne, facilitating oxidative addition at the palladium center. ethz.ch
Cobalt-Rhodium Mixed-Metal ClusterAlkyne SilylformylationBimetallic synergism where Rh performs bond formation and Co fixes the substrate and prevents side reactions.
Pd(0)/B(C₆F₅)₃/CuBrtrans-Hydroalkynylation of 1,3-EnynesA cooperative system where the Lewis acid B(C₆F₅)₃ activates the Pd(0)/enyne complex, while the Cu cycle generates the Cu-alkynyl nucleophile. nih.gov
Zr/Co Heterobimetallic ComplexTerminal Alkyne DimerizationHeterobimetallic complex provides high activity and selectivity not seen with monometallic analogues. nih.gov
Ru-Pincer ComplexDehydrogenative CouplingMetal-ligand cooperation involving aromatization/dearomatization of the pincer ligand to facilitate substrate activation. mdpi.com

Applications of Alkyne Hydrazides in Advanced Organic Synthesis

Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The dual nature of alkyne hydrazides makes them particularly well-suited for the construction of various heterocyclic ring systems through both cycloaddition and cyclization pathways.

Pyrazoles and Pyrazolines

Alkyne hydrazides can be employed in the synthesis of pyrazoles and pyrazolines, five-membered rings containing two adjacent nitrogen atoms. Pyrazoles can be synthesized through various methods involving hydrazine (B178648) derivatives and alkynes or related precursors. One approach involves the reaction of α,β-alkynic hydrazones, readily prepared from hydrazines and propargyl aldehydes or ketones, undergoing electrophilic cyclization catalyzed by copper(I) iodide. This reaction, performed in the presence of triethylamine (B128534) in refluxing acetonitrile, affords pyrazole (B372694) derivatives in good to excellent yields and is applicable to a variety of α,β-alkynic hydrazones with diverse substituents. acs.org

Another method for synthesizing 3,5-disubstituted pyrazoles involves a sequential copper-mediated alkyne homocoupling followed by Cope-type hydroamination with hydrazine. This flow chemistry-based approach offers a direct route to pyrazoles from terminal alkynes and hydrazine monohydrate. rsc.orgmdpi.com

Pyrazolines, the partially saturated analogs of pyrazoles, can also be accessed using hydrazine derivatives. Reactions between hydrazines and α,β-unsaturated enones are a widely used method for constructing the pyrazoline ring, often catalyzed by acids. chim.itresearchgate.net While the direct use of alkyne hydrazides in pyrazoline synthesis is less commonly reported compared to their role in pyrazole formation, the reactivity of the hydrazide portion with suitable unsaturated systems could potentially lead to pyrazoline structures. Some methods for synthesizing 3-pyrazolines involve the intramolecular cyclization of 1,2-Boc-substituted hydrazines bearing an alkyne substituent. csic.es

Here is a summary of some pyrazole synthesis methods involving hydrazine and alkyne components:

MethodAlkyne ComponentHydrazine ComponentCatalyst/ConditionsProduct TypeYield Range
Electrophilic Cyclization of α,β-Alkynic HydrazonesPropargyl aldehydes/ketonesHydrazine derivativesCuI, Et₃N, refluxing MeCNPyrazolesGood to excellent acs.org
Sequential Alkyne Homocoupling and Hydroamination (Flow)Terminal alkynesHydrazine monohydrateCopper catalyst3,5-Disubstituted Pyrazoles84–90% mdpi.com
Cyclocondensation with α,β-Unsaturated Enones-Hydrazine derivativesAcid catalyst (e.g., acetic acid)2-PyrazolinesUp to 84% researchgate.net
Intramolecular CyclizationAlkyne-substituted1,2-Boc-substituted hydrazinesChiral phosphoric acid (for enantioselective) csic.es3-Pyrazolines-

Triazoles (via CuAAC)

Alkyne hydrazides are particularly relevant in the synthesis of 1,2,3-triazoles through the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. The terminal alkyne moiety of alkyne hydrazides readily participates in this highly efficient [3+2] cycloaddition with azides, leading to the formation of the 1,4-disubstituted 1,2,3-triazole ring. mdpi.comthieme-connect.de

The CuAAC reaction is known for its high yields, mild reaction conditions, tolerance of various solvents (including water), and high regioselectivity, exclusively yielding the 1,4-isomer. thieme-connect.de While the hydrazide group itself is not directly involved in the triazole ring formation during the CuAAC reaction, its presence on the alkyne-containing molecule allows for subsequent functionalization or conjugation through the hydrazide handle after the triazole ring is formed. This orthogonal reactivity is valuable in constructing complex molecular architectures.

Copper(I) catalysts are typically employed, often generated in situ from Cu(II) salts with a reducing agent like sodium ascorbate (B8700270) or hydrazine. nih.govnih.gov The reaction can be performed under aerobic conditions at room temperature in various solvent systems, including methanol-water mixtures. researchgate.netacs.org

Indoles via Hydrohydrazination/Fischer Cyclization

The synthesis of indoles, another important class of nitrogen heterocycles, can be achieved using alkyne derivatives and hydrazines through a sequence involving hydrohydrazination followed by Fischer indole (B1671886) cyclization. Hydrohydrazination is the addition of a hydrazine to a carbon-carbon unsaturation, such as an alkyne. msu.edu

Aryl-substituted hydrazines can react with alkynes via hydrohydrazination to form hydrazones. Subsequent treatment with acid triggers the Fischer indole cyclization of these hydrazones, yielding indoles. msu.eduuwindsor.ca This one-pot process has been demonstrated with both terminal and internal alkynes. msu.edu Various metal catalysts, including titanium complexes and zinc salts, have been found to be active in promoting the hydrohydrazination/Fischer cyclization sequence. msu.edumdpi.com Metal-free approaches using Brønsted acids like polyphosphoric acid have also been reported for the tandem hydrohydrazination-cyclization of unactivated terminal and internal alkynes with arylhydrazines. mdpi.comresearchgate.netnih.gov

While the direct use of pre-synthesized alkyne hydrazides in this specific indole synthesis pathway is not explicitly detailed in the provided context, the underlying principle involves the reaction between an alkyne component and a hydrazine component. Alkyne hydrazides, possessing both functionalities, could potentially be designed to undergo intramolecular versions of this reaction sequence or serve as precursors to the required alkyne and hydrazine fragments. Intramolecular Fischer indolization combined with alkyne hydroarylation has been reported for aryl hydrazides bearing a carbonyl function connected through an alkyne tether, leading to tetracyclic chromeno-indoles. nih.gov

Isoquinolines and Related Annulated Systems

Alkyne derivatives and hydrazines can also be utilized in the synthesis of isoquinolines and related annulated systems. Isoquinolines, a class of bicyclic aromatic heterocycles, can be synthesized through various annulation strategies.

One approach to construct pyrazolo[5,1-a]isoquinolines, an annulated system containing both a pyrazole and an isoquinoline (B145761) core, involves a three-component reaction between N′-(2-alkynylbenzylidene)hydrazide, an alkyne, and a sulfonyl azide (B81097). This transformation, co-catalyzed by silver triflate and copper(I) bromide, proceeds under mild conditions to afford the desired products in good to excellent yields. acs.orgnih.gov Diversity-oriented synthesis of functionalized H-pyrazolo[5,1-a]isoquinolines has also been achieved via sequential reactions of N′-(2-alkynylbenzylidene)hydrazides involving electrophilic cyclization, nucleophilic addition, and cross-coupling reactions. rsc.orgnih.gov

Another method for synthesizing isoquinolines involves the use of hydrazine and substituted alkynes in a ruthenium-catalyzed annulation reaction. ajgreenchem.com While this method uses hydrazine itself rather than an alkyne hydrazide, it highlights the potential of combining alkyne and hydrazine reactivity for isoquinoline synthesis. Rhodium-catalyzed annulations involving hydrazones and alkynes via C-H activation have also been explored for the synthesis of pyrrolopyridazines and azolopyridazines, demonstrating the utility of hydrazone-alkyne coupling in constructing annulated nitrogen heterocycles. nih.gov

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, can be synthesized from hydrazide precursors. Alkyne hydrazides, possessing the hydrazide functionality, can be employed in such transformations.

A common route to 1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines, often promoted by dehydrating agents. researchgate.net Acyl hydrazides can be condensed with carboxylic acids or acyl chlorides to form the required N,N'-diacylhydrazine intermediates, which then undergo cyclodehydration. researchgate.net

More direct methods for synthesizing 1,3,4-oxadiazoles from hydrazides have also been developed. One strategy involves the direct annulation of hydrazides with methyl ketones, utilizing a base like K₂CO₃ to achieve C-C bond cleavage followed by cyclization and deacylation. organic-chemistry.orgnih.gov Oxidative cyclization of acylhydrazones, readily formed from aldehydes and hydrazides, using reagents like molecular iodine, provides a transition-metal-free route to 1,3,4-oxadiazoles. acs.org While these methods primarily focus on the reactivity of the hydrazide portion, alkyne hydrazides could potentially be used as substrates, incorporating an alkyne handle into the resulting oxadiazole structure for further modifications.

Development of Chemical Linkers and Conjugation Strategies

Alkyne hydrazides are valuable as bifunctional linker molecules due to the distinct reactivity of their alkyne and hydrazide functionalities. axispharm.combroadpharm.comlumiprobe.comantibodies.comglpbio.com These linkers can be used to conjugate different molecules together, particularly in the fields of chemical biology and bioconjugation.

The hydrazide group readily reacts with aldehyde or ketone functionalities to form stable hydrazone bonds. axispharm.combroadpharm.comlumiprobe.comantibodies.comglpbio.comthermofisher.com This reaction is commonly used to conjugate molecules containing hydrazide groups to biomolecules or other substrates that have been functionalized with carbonyl groups, often generated by periodate (B1199274) oxidation of carbohydrates or glycoproteins. lumiprobe.comantibodies.comglpbio.comthermofisher.com

The alkyne moiety provides a handle for "click chemistry" reactions, specifically the CuAAC reaction with azide-functionalized molecules. axispharm.combroadpharm.comlumiprobe.comantibodies.comglpbio.com This allows for the selective and efficient conjugation of the this compound-linked molecule to azide-containing biomolecules or synthetic constructs. axispharm.com

The combination of these two reactive groups in a single molecule allows for the creation of sophisticated conjugation strategies. For example, an this compound can be used to attach an alkyne handle to a protein or other biomolecule via reaction with an aldehyde or ketone group, which can then be further conjugated to an azide-labeled molecule using CuAAC. axispharm.comlumiprobe.comantibodies.comglpbio.com Linkers incorporating polyethylene (B3416737) glycol (PEG) spacers, such as Alkyne-PEG4-hydrazide, are available to enhance water solubility, reduce steric hindrance, and provide flexibility to the conjugated system. axispharm.com These properties are particularly beneficial in bioconjugation applications, including the development of drug-antibody conjugates and targeted drug delivery systems. axispharm.com

Here is a table summarizing the reactivity of alkyne hydrazides as linkers:

Functional GroupReactivity TowardsBond FormedApplication in Conjugation
HydrazideAldehydes or KetonesHydrazoneConjugation to carbonyl-containing molecules/biomolecules
AlkyneAzides (via CuAAC)Triazole"Click chemistry" conjugation to azide-functionalized molecules

Alkyne hydrazides thus serve as versatile tools for creating complex molecular assemblies and bioconjugates by leveraging orthogonal chemical reactions.

Bifunctional Reagents for Chemoselective Ligation

Alkyne hydrazides act as bifunctional linkers, capable of reacting with different functional groups through distinct chemical mechanisms. The hydrazide moiety readily reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazone bonds. broadpharm.comantibodies.comlumiprobe.com This reaction is particularly useful for modifying molecules containing these carbonyl functionalities, which can be naturally present or introduced through methods like periodate oxidation of vicinal diols in saccharides and RNA. antibodies.comlumiprobe.com

Simultaneously, the alkyne portion of the molecule is a key handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comantibodies.comlumiprobe.com These reactions allow for the efficient and selective conjugation of the alkyne-tagged molecule to azide-containing partners. nih.govacs.orgthermofisher.compcbiochemres.comacs.orgthermofisher.comrsc.org The orthogonality of these two reactive groups—hydrazide with carbonyls and alkyne with azides—makes alkyne hydrazides powerful tools for creating complex molecular architectures or conjugating different molecular entities in a controlled manner. thermofisher.comrsc.orgthermofisher.comthermofisher.comnih.gov This chemoselectivity is crucial for applications involving biomolecules, where reactions must occur without interfering with native biological processes. thermofisher.comacs.orgrsc.orgrsc.orgthermofisher.comthermofisher.com

Orthogonal Reactivity in Multi-Step Synthesis

The orthogonal reactivity of the hydrazide and alkyne functionalities in alkyne hydrazides is highly advantageous in multi-step synthesis. This allows for the sequential or simultaneous introduction of different molecular components without undesired cross-reactions. For instance, a molecule can be first modified via the hydrazide-carbonyl reaction, and subsequently, the alkyne handle can be utilized for a click chemistry reaction with a separate azide-functionalized entity. This stepwise approach enables the precise assembly of complex molecules, such as bioconjugates or functionalized materials, with defined structures and compositions. acs.org The ability to perform these reactions under mild, often aqueous, conditions further enhances their utility in synthesizing sensitive molecules, including those of biological relevance. rsc.orgthermofisher.com

Reagents in Analytical Chemical Derivatization

Alkyne hydrazides play a significant role in analytical chemistry, particularly in strategies for the detection, enrichment, and profiling of specific classes of molecules.

Girard Derivatization-Based Enrichment Strategies for Carbonyl Profiling

Girard's reagents, which are quaternary ammonium (B1175870) hydrazides, have a long history in carbonyl derivatization. researchgate.netlouisville.edu Alkyne hydrazides can be incorporated into or used in conjunction with Girard-type strategies for the enrichment and profiling of carbonyl compounds in complex biological samples. researchgate.netacs.orgacs.org The hydrazide group reacts with aldehydes and ketones present in metabolites or oxidized proteins, forming hydrazones. thermofisher.comresearchgate.netlouisville.eduacs.orgacs.orgnih.gov By incorporating an alkyne handle into the derivatizing reagent, these carbonyl-containing molecules are tagged with an alkyne. acs.orgnih.gov This alkyne tag then allows for the selective capture and enrichment of the derivatized carbonyls using click chemistry, typically with an azide-functionalized solid support or probe. acs.orgnih.gov This enrichment strategy significantly improves the detection limits and facilitates the comprehensive profiling of the carbonyl submetabolome using techniques like liquid chromatography-mass spectrometry (LC-MS). acs.orgacs.org For example, a Girard derivatization-based enrichment (GDBE) strategy utilizing a functional resin with a hydrazide moiety has been developed to selectively capture and profile carbonyl metabolites. acs.orgacs.org Subsequent cleavage and LC-MS analysis allowed for the identification of a large number of potential carbonyl metabolites in biological samples. acs.orgacs.org

Hydrazide-Alkyne Tags for Selective Chemical Modification

Hydrazide-alkyne tags are specifically designed molecules that combine the reactivity of a hydrazide with the click chemistry handle of an alkyne. These tags are used for the selective chemical modification of molecules containing carbonyl groups. nih.gov The hydrazide portion of the tag forms a covalent bond with aldehydes or ketones, effectively labeling the target molecule with an alkyne group. nih.gov This alkyne tag can then be used for subsequent reactions, such as conjugation to fluorescent dyes, biotin, or other probes via click chemistry. nih.govnih.gov This approach is particularly valuable for selectively modifying biomolecules that contain or can be induced to contain carbonyl functionalities, such as oxidized glycans or proteins. antibodies.comlumiprobe.comthermofisher.comnih.gov For instance, hydrazide-alkyne tags have been synthesized and used for the selective enrichment of sialylglycopeptides after periodate oxidation to expose aldehyde groups. nih.gov The alkyne handle allowed for conjugation to an azide resin via click chemistry, enabling selective capture and enrichment. nih.gov

Development of Fluorescent Chemical Probes based on Alkyne Hydrazides

Alkyne hydrazides are also integral to the design and synthesis of fluorescent chemical probes, often used for imaging and detection in biological systems.

Synthesis of Alkyne-Functionalized Fluorophores

Alkyne-functionalized fluorophores are synthesized by conjugating a fluorophore molecule to an alkyne moiety, often through a linker that may include a hydrazide group or is designed to react with a hydrazide-modified target. While the direct synthesis might involve coupling an alkyne-containing building block to a modified fluorophore, alkyne hydrazides can serve as key intermediates or coupling partners. interchim.fr For example, a fluorophore can be modified with a group reactive towards hydrazides, and then reacted with an this compound. Alternatively, alkyne hydrazides can be used to functionalize biomolecules with an alkyne handle, which are then labeled with azide-functionalized fluorophores via click chemistry. nih.govinterchim.frrsc.org This allows for the creation of fluorescent probes that can selectively target and visualize molecules containing carbonyl groups or those that have been metabolically or chemically tagged with carbonyls. nih.gov The resulting alkyne-functionalized fluorophores or the conjugates formed using alkyne hydrazides are widely used in fluorescence imaging, flow cytometry, and other detection techniques. interchim.frlumiprobe.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot readily available in search results as a single CID for the general class. Specific alkyne hydrazides would have CIDs.
Girard's Reagent P160136
Girard's Reagent T160137
2,4-Dinitrophenylhydrazine (DNPH)1185
Sodium periodate23665713
Sodium azide2803
Copper(I) catalystsVaries depending on the specific catalyst (e.g., Copper(I) iodide: 24532)
Hydrazine3017570

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables were not consistently present across the different applications discussed. The information primarily focused on the types of reactions, strategies, and molecules involved. Therefore, a general data table summarizing the reaction types and their partners is provided below.

Application AreaKey Reaction with HydrazideKey Reaction with AlkyneTypical Reaction Partner for HydrazideTypical Reaction Partner for Alkyne
Chemoselective LigationHydrazone formationClick Chemistry (CuAAC/SPAAC)Aldehydes, KetonesAzides
Orthogonal ReactivityHydrazone formationClick Chemistry (CuAAC/SPAAC)Aldehydes, KetonesAzides
Analytical Derivatization (Carbonyl)Hydrazone formationClick Chemistry (CuAAC/SPAAC)Aldehydes, KetonesAzides (for enrichment)
Fluorescent Probe SynthesisHydrazone formation (indirect)Click Chemistry (CuAAC/SPAAC)Aldehydes, Ketones (on target)Azide-functionalized fluorophores

Chemosensor Design and Chemical Sensing Mechanisms

Alkyne hydrazides, or molecules incorporating alkyne and hydrazide units, have found application in the design of chemosensors for detecting various analytes, particularly metal ions. The sensing mechanism often relies on the interaction between the analyte and the functional groups within the sensor molecule, leading to a detectable change, such as a change in fluorescence or color.

One common strategy involves the use of rhodamine derivatives appended with hydrazide or alkyne functionalities. For instance, a chemosensor based on an N-propargyl rhodamine 6G-hydrazide derivative has been designed for the detection of Cu²⁺ ions. sciengine.com This sensor operates via a Cu²⁺-triggered spirolactam ring-opening reaction, resulting in a significant "turn-on" fluorescence signal and a visible color change in aqueous media. sciengine.com The hydrazide group can react with carbonyl compounds, and the alkyne group can participate in click chemistry reactions, providing handles for integrating the sensingmoiety into larger molecular frameworks or surfaces. broadpharm.comlumiprobe.comlumiprobe.comantibodies.comlumiprobe.com

Another mechanism involves the interaction of metal ions with sulfur or nitrogen donor atoms present in the sensor structure, which can include functionalities derived from hydrazides or incorporated through reactions involving alkynes. researchgate.netmdpi.com For example, chemosensors utilizing triazole units, often formed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions involving alkynes, have been developed for detecting metal ions like Cu²⁺, Pb²⁺, and Hg²⁺. sci-hub.se The sensing mechanism can involve chelation-enhanced fluorescence (CHEF) or quenching (CHEQ) effects upon metal ion binding. researchgate.net

Furthermore, the alkyne moiety itself can be involved in sensing mechanisms. For instance, an oxidation-resistant fluorescent sensor for mercury was developed based on an alkyne oxymercuration mechanism, where the hydration of the alkyne occurs in the presence of Hg²⁺ to form ketones, leading to a change in fluorescence. researchgate.netmdpi.com

The integration of alkyne and hydrazide functionalities into a single molecule allows for the rational design of chemosensors with specific recognition sites and signaling mechanisms tailored for target analytes.

Alkyne Hydrazides as Precursors for Complex Building Blocks

Alkyne hydrazides serve as versatile precursors for generating a variety of complex building blocks crucial for constructing diverse organic molecules. Their reactivity allows for transformation into different functional groups and incorporation into various ring systems.

Synthetic Equivalents of Carbonyl Compounds and Enolates

Alkynes, including those in alkyne hydrazides, can function as synthetic equivalents of carbonyl compounds (aldehydes and ketones) and enolates. nih.govresearchgate.net This equivalency stems from the fact that the -C≡C- unit of an alkyne has the same oxidation state as the -CH₂C(O)- unit of a typical carbonyl compound. nih.gov Hydration of alkynes, for example, directly yields carbonyl compounds. nih.gov

In synthetic strategies, using alkynes as carbonyl equivalents can offer advantages, such as increased stability and reduced electrophilicity compared to the corresponding carbonyl compounds, providing more flexibility in reaction design. nih.gov Metal-catalyzed reactions, particularly those involving transition metals like gold or rhodium, can facilitate transformations where alkynes behave as electrophilic or nucleophilic partners, mimicking the behavior of carbonyl compounds or enolates. nih.govacs.orgacs.org For instance, gold(I)-catalyzed hydrohydrazination of terminal alkynes with hydrazides yields hydrazones, demonstrating the alkyne acting as a carbonyl equivalent precursor to the C=N bond in the hydrazone. acs.org

While the search results primarily discuss alkynes in general as equivalents, the alkyne moiety within alkyne hydrazides can participate in similar transformations, allowing for the introduction of the hydrazide functionality alongside the carbonyl equivalent reactivity. This dual nature enables the synthesis of complex molecules containing both hydrazone and other functionalities derived from alkyne transformations.

Versatile Scaffolds for Chemical Library Generation

Alkyne hydrazides, particularly those with terminal alkyne groups, are valuable as versatile scaffolds for the generation of chemical libraries. broadpharm.com The terminal alkyne is a key functional group in click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a highly efficient and reliable reaction for joining molecular fragments. broadpharm.comsci-hub.seacs.orgnih.govnih.gov

By synthesizing a core this compound scaffold, diverse molecular libraries can be rapidly generated by reacting the alkyne moiety with a variety of azides under click chemistry conditions. This creates a triazole linkage, connecting the hydrazide-containing scaffold to different molecular partners. broadpharm.comsci-hub.senih.govnih.govresearchgate.net This approach is highly amenable to combinatorial synthesis, allowing for the creation of a large number of structurally diverse compounds from a relatively small set of building blocks. nih.govnih.gov

Furthermore, the hydrazide functionality itself can serve as a point of diversification through reactions with aldehydes or ketones to form hydrazones, adding another layer of complexity and structural variety to the library. broadpharm.comlumiprobe.comlumiprobe.comantibodies.comlumiprobe.com The ability to perform orthogonal reactions at both the alkyne and hydrazide functionalities makes alkyne hydrazides excellent platforms for generating chemical libraries with diverse scaffolds and functional groups, which is crucial in drug discovery and material science. broadpharm.comnih.govacs.org

An example of a scaffold incorporating an alkyne and a protected hydrazide arm is a trifunctional scaffold designed for solid-phase synthesis, allowing for consecutive click chemistry reactions and reactions with aldehydes to generate complex bipodal and trimodal compounds. researchgate.net This highlights the utility of this compound-like structures in constructing complex molecular architectures for library generation.

Future Directions and Emerging Research Avenues in Alkyne Hydrazide Chemistry

Development of Novel, Sustainable Synthetic Methodologies

Developing sustainable synthetic methodologies for alkyne hydrazides is a key focus for future research. This involves exploring greener solvents, reducing waste, and utilizing more environmentally friendly reagents and catalysts. For instance, methods that avoid toxic cyanide salts align with green chemistry principles and are highly attractive for sustainable synthesis. researchgate.net Research into transition-metal-catalyst-free conditions in aqueous environments at room temperature for the synthesis of acyl hydrazides from activated amides represents a step towards more sustainable practices. organic-chemistry.org Additionally, sunlight photocatalytic synthesis of aryl hydrazides has shown promise, yielding products efficiently under mild conditions. researchgate.net The use of cheap and abundant metal catalysts, such as copper, in reactions involving alkynes and azodicarboxylates to produce ynehydrazides, highlights an avenue for increased sustainability. organic-chemistry.org Electrochemical methods are also emerging as a green approach, eliminating the need for metal catalysts or stoichiometric oxidants in certain alkyne difunctionalization reactions using sulfonyl hydrazides, with nitrogen and hydrogen as the sole byproducts. rsc.orgresearchgate.netacs.org

Exploration of Undiscovered Reactivity Patterns and Transformations

The exploration of novel reactivity patterns and transformations of alkyne hydrazides is an exciting area for future investigation. Alkynyl hydrazides, also known as ynehydrazides, have been identified as useful reagents for the selective installation of nitrogen functional groups and as precursors to pharmaceutically relevant heterocycles through metal-catalyzed cycloadditions and condensations. figshare.comacs.org The hydrohydrazination of alkynes with hydrazines, catalyzed by various metal complexes, offers a route to hydrazones, which are important building blocks in organic synthesis. researchgate.netchemrxiv.orgmsu.edunih.gov Further research into the mechanisms of these reactions, such as alkyne insertion into metal-nitrogen linkages, can unveil new transformation pathways. chemrxiv.org Investigations into the cyclization reactions of N-alkyne-substituted pyrrole (B145914) derivatives with hydrazine (B178648) have demonstrated the potential for accessing diverse heterocyclic skeletons like pyrrolopyrazinone and pyrrolotriazinone moieties, highlighting the rich cyclization chemistry available. beilstein-journals.org

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

The design of advanced catalytic systems is crucial for enhancing the selectivity and efficiency of alkyne hydrazide reactions. Recent work has focused on developing highly active and selective catalysts for transformations such as the 1,2-diamination of alkynes using 1,1-disubstituted hydrazines. nih.gov Tuning catalyst structure and reaction conditions, such as concentration and temperature, has been shown to influence product selectivity significantly. nih.gov Heterogeneous gold(I)-catalyzed hydrohydrazidation of terminal alkynes with hydrazides has demonstrated the potential for developing reusable catalytic systems, which is advantageous for cost reduction and environmental impact. bohrium.com Nickel-catalyzed intermolecular alkyne hydrohydrazonation using N-heterocyclic carbene (NHC) ligands represents another area of catalytic development, with proposed mechanisms involving alkyne insertion into nickel-nitrogen bonds. chemrxiv.org Further research is needed to understand the intricate details of these catalytic cycles and design even more efficient and selective catalysts. chemrxiv.org

Integration of this compound Chemistry in Automated Synthesis Platforms

Integrating this compound chemistry into automated synthesis platforms holds significant potential for accelerating the discovery and production of complex molecules. Automated solid-phase synthesis techniques, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC) on solid support, have been developed for the efficient conjugation of oligonucleotides with various alkyne-containing molecules. nih.gov While this example focuses on alkyne click chemistry, the principles can be extended to reactions involving alkyne hydrazides, particularly in the context of creating complex bioconjugates or libraries of compounds. nih.gov Continuous flow chemistry, which is amenable to automation, is also emerging as a platform for the synthesis of acid hydrazides, offering advantages in safety and scalability. researchgate.net Future efforts will likely focus on adapting key this compound reactions to automated systems, enabling high-throughput experimentation and synthesis.

Q & A

Q. What are the standard synthetic protocols for preparing alkyne hydrazides, and how do reaction conditions influence purity?

Alkyne hydrazides are typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting hydrazine with alkynoic acid esters under reflux in ethanol, followed by purification via recrystallization or chromatography . Microwave-assisted synthesis offers a greener alternative, reducing reaction times (e.g., from 24 hours to 15 minutes) and improving yields (up to 85%) by minimizing side products . Key challenges include controlling hydrolysis of intermediates and avoiding over-alkylation. Purity is assessed using HPLC, NMR, and elemental analysis .

Q. How can spectroscopic techniques distinguish alkyne hydrazides from structurally similar compounds?

  • IR spectroscopy : The N–H stretch of the hydrazide group appears at 3200–3300 cm⁻¹, while the C≡C stretch of the alkyne is observed at ~2100 cm⁻¹.
  • ¹H-NMR : The hydrazide NH protons resonate at δ 8.5–9.5 ppm (broad singlet). The alkyne proton is absent in terminal alkynes but detectable in internal alkynes via coupling patterns.
  • ¹³C-NMR : The carbonyl carbon (C=O) of the hydrazide appears at ~165–170 ppm, and the alkyne carbons at 70–100 ppm .

Q. What are the primary applications of alkyne hydrazides in polymer chemistry?

Alkyne hydrazides serve as crosslinkers in dynamic covalent hydrogels due to their reactivity with aldehydes to form hydrazone bonds. For example, poly(acryloyl hydrazide) scaffolds enable modular post-polymerization modifications, useful in enzyme-responsive drug delivery systems. The degree of functionalization is controlled by adjusting aldehyde/hydrazide stoichiometry and pH .

Advanced Research Questions

Q. How can chemo- and stereoselectivity be achieved in alkyne hydrazide reactions?

  • Chemoselectivity : Use protecting groups (e.g., Boc) to shield reactive sites. For example, silyl-protected alkynes tolerate hydroxyl groups during diimide-mediated reductions to (Z)-olefins .
  • Stereoselectivity : Radical-mediated pathways (e.g., FeCl₃-catalyzed halosulfonylation) favor (E)-β-halovinyl sulfones via Fe-coordinated alkyne intermediates. Stereochemical outcomes are confirmed via NOE experiments .

Q. What strategies address contradictions in reported yields for diimide-based alkyne reductions?

Discrepancies arise from diimide precursors (e.g., 2,4,6-tri-isopropylbenzenesulphonyl hydrazide vs. tosyl hydrazides) and reaction scales. Optimized protocols use mild bases (e.g., NaHCO₃) and low temperatures to suppress over-reduction. Yields improve from 40% to 65% by controlling stoichiometry and monitoring conversion via TLC .

Q. How do alkyne hydrazides enhance dynamic covalent chemistry in peptide macrocycles?

Alkyne hydrazides enable CuAAC "click" reactions with azides to form triazole linkages, while hydrazide groups react with aldehydes for hydrazone-based macrocyclization. This dual reactivity allows modular synthesis of multi-loop structures with tunable stability (e.g., pH-sensitive hydrogels for MMP inhibition) .

Q. What are the limitations of hydrazide-based crosslinkers in enzyme-responsive hydrogels?

  • Instability : Hydrazones hydrolyze at pH >7.0, limiting long-term stability. Hydrophobic crosslinkers (e.g., adipic dihydrazide) improve resistance to hyaluronidase degradation .
  • Spatial constraints : Enzymes like HAse act primarily at the hydrogel surface due to limited penetration, necessitating pore-size optimization .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in characterizing this compound intermediates?

  • Issue : Unstable α,α-dichlorohydrazones in triazole synthesis degrade during isolation .
  • Solution : Use one-pot protocols with in situ generation of intermediates. For example, Sakai’s method avoids isolation by coupling α,α-dichloroketones with tosyl hydrazides and amines .

Q. What experimental designs improve reproducibility in microwave-assisted syntheses?

  • Power modulation : Stepwise temperature ramping (e.g., 50°C → 100°C over 5 minutes) prevents thermal decomposition.
  • Solvent-free conditions : Enhance reaction efficiency and reduce purification steps, as demonstrated in galloyl hydrazide synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.